(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
CAS No.: 1205676-44-3
Cat. No.: VC0112178
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.655
* For research use only. Not for human or veterinary use.
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride - 1205676-44-3](/images/no_structure.jpg)
Specification
CAS No. | 1205676-44-3 |
---|---|
Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.655 |
IUPAC Name | (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
Standard InChI Key | MIIHGYVJEBVNQB-MKXDVQRUSA-N |
SMILES | C1CC2CNC(C2C1)C(=O)O.Cl |
Introduction
Physical and Chemical Properties
Structural Characteristics
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride possesses a distinctive structural architecture featuring an octahydrocyclopenta[c]pyrrole core with a carboxylic acid functional group. The molecular structure includes a fused ring system with specific stereochemistry that distinguishes it from related compounds. The non-hydrochloride form of the compound has the molecular formula C8H13NO2, while the hydrochloride salt adds HCl to create the complete structure .
Physicochemical Properties
The compound exhibits several important physicochemical properties that define its behavior in chemical reactions and biological systems. These properties are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C8H14ClNO2 | |
Molecular Weight | 191.65 g/mol | |
CAS Number | 1205676-44-3 | |
SMILES Notation | O=C(O)[C@H]1NC[C@@H]2CCC[C@H]12.Cl | |
Physical State | Solid |
The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, making it more suitable for various pharmaceutical applications where aqueous solubility is beneficial for formulation and bioavailability. The precise stereochemistry at positions 1, 3a, and 6a is critical for its specific biological activities and interactions with target molecules .
Synthesis and Preparation Methods
Purification and Quality Control
High-purity (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is essential for its use in pharmaceutical research and development. Commercial sources typically provide the compound with a purity of approximately 97%, as determined by analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . These analytical techniques are crucial for confirming both the chemical identity and stereochemical purity of the compound.
Applications and Research Significance
Pharmaceutical Applications
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride has gained attention primarily for its applications in pharmaceutical research. The compound is used in various aspects of drug discovery and development processes, particularly in the following areas:
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Medicinal chemistry studies focusing on structure-activity relationships
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Investigations of neurological pathways and potential therapeutic targets
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Development of novel pharmaceutical compounds and drug candidates
The specific stereochemistry of the compound is particularly important in these applications, as biological systems typically interact with chemical entities in a highly stereoselective manner. This stereoselectivity can significantly influence binding affinity, potency, and selectivity toward biological targets.
Supplier | Package Size | Price (USD) |
---|---|---|
MACKLIN | 50.00 mg | 54.14 |
Acmec | 50.00 mg | 144.00 |
These pricing variations reflect differences in purity specifications, manufacturing processes, and supplier overhead costs . Researchers should consider both price and quality factors when selecting a supplier for this compound.
Structure-Activity Relationships and Biological Significance
Structural Features Influencing Activity
The biological activity of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is closely tied to its unique structural features. The fused ring system provides a rigid scaffold that positions functional groups in specific three-dimensional orientations, which is crucial for selective interactions with biological targets. The carboxylic acid group serves as a potential hydrogen bond donor and acceptor, facilitating interactions with complementary groups in proteins and receptors.
The specific stereochemistry at positions 1, 3a, and 6a of the octahydrocyclopenta[c]pyrrole core is particularly important, as it determines the spatial arrangement of all structural elements and their presentation to biological targets. Even minor changes in stereochemistry can dramatically alter a compound's biological activity profile, highlighting the importance of stereochemical purity in both research and therapeutic applications.
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